molecular formula C12H15NO3 B12968796 Tert-butyl 3-carbamoylbenzoate

Tert-butyl 3-carbamoylbenzoate

Cat. No.: B12968796
M. Wt: 221.25 g/mol
InChI Key: AETXVWXDVXTRIN-UHFFFAOYSA-N
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Description

Contextualization within Ester and Amide Functional Group Chemistry

Esters and amides are both derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group (-OR) or an amino group (-NRR'), respectively. github.io This fundamental difference in the atom bonded to the carbonyl carbon—oxygen in esters and nitrogen in amides—imparts distinct properties to these functional groups. organicchemexplained.com

Esters, like the tert-butyl ester in our target molecule, are characterized by the C-O-C linkage. The oxygen atom's lone pair can donate electron density to the carbonyl carbon through resonance, which reduces its electrophilicity compared to aldehydes or ketones. acs.org However, this resonance is less pronounced than in amides, making esters more susceptible to nucleophilic attack. organicchemexplained.com The reactivity of esters is also influenced by the nature of the alcohol and carboxylic acid from which they are derived. In the case of tert-butyl esters, the bulky tert-butyl group can provide significant steric hindrance, slowing down reactions at the carbonyl center. acs.org

Amides, on the other hand, possess a C-N bond adjacent to the carbonyl group. The nitrogen atom is less electronegative than oxygen and a better electron donor, resulting in a more significant resonance contribution. masterorganicchemistry.com This increased resonance delocalization makes the amide bond particularly stable and less reactive towards nucleophiles than esters. youtube.com The planarity of the amide group due to this resonance has important implications for the three-dimensional structure of molecules containing this functional group. pressbooks.pub

The presence of both an ester and an amide in tert-butyl 3-carbamoylbenzoate sets up an interesting electronic dynamic on the aromatic ring. The carbamoyl (B1232498) group (-CONH2) is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the ester functionality.

Overview of Structurally Related Benzoate (B1203000) Esters and Benzamides in Academic Research

While direct studies on this compound are scarce, a significant body of research exists on related benzoate esters and benzamides, providing valuable insights into their synthesis, reactivity, and applications.

For instance, research into C10-benzoate esters of anhydrotetracycline (B590944) has shown their potential as inhibitors of tetracycline (B611298) destructases, enzymes that confer antibiotic resistance. wustl.edunih.gov These studies highlight the role of the benzoate ester moiety in enhancing bioactivity and water solubility compared to corresponding benzamides. wustl.edunih.gov The synthesis of these complex molecules often involves a one-step esterification, demonstrating the feasibility of forming benzoate esters even in intricate molecular architectures. wustl.edunih.gov

The synthesis of various benzamides has also been a focus of academic research, with green chemistry approaches being developed to create these compounds under solvent- and activation-free conditions. tandfonline.com Such methods often utilize enol esters as acylating agents for anilines and other amines. tandfonline.com Furthermore, the thermodynamic properties of substituted benzoic acids, their methyl esters, and N,N-dimethylamides have been systematically studied to determine their heats of formation and equilibrium constants for their interconversion. cdnsciencepub.com

The chemical literature also contains information on isomers and derivatives of our target compound, such as tert-butyl 2-amino-3-carbamoylbenzoate and tert-butyl 4-amino-3-carbamoylbenzoate. sigmaaldrich.comsigmaaldrich.combldpharm.comchemsrc.com The presence of an additional amino group on the aromatic ring in these molecules introduces another layer of chemical functionality and potential for further synthetic modifications.

Interactive Table: Structurally Related Carbamoylbenzoates and their Identifiers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
tert-Butyl 3-{[3-(ethylcarbamoyl)phenyl]carbamoyl}benzoate1797392-11-0C21H24N2O4380.43
tert-butyl 2-amino-3-carbamoylbenzoate2639457-21-7C12H16N2O3236.27
[Tert-butyl(phenyl)carbamoyl] benzoateNot AvailableC18H19NO3297.35
Ethyl 2-[N-(tert-butylsulfinyl)carbamoyl]benzoateNot AvailableC14H19NO4S297.37

Theoretical Frameworks for Understanding Reactivity and Structure in Aromatic Esters

The reactivity and structure of aromatic esters are governed by a combination of electronic and steric effects, which can be understood through various theoretical frameworks. The reactivity of the ester group itself is a central theme. It is well-established that the resonance effect, where the lone pair of the ester oxygen donates to the carbonyl carbon, decreases the electrophilicity of the ester. acs.org Consequently, reactions such as amidation often require activation of the ester or the amine. acs.org

Recent studies have explored enhancing the reactivity of esters by introducing a cationic substituent, which significantly increases the electrophilicity of the carbonyl carbon. acs.org This approach allows for reactions like amidation and reduction to occur under much milder conditions. acs.org

The aromatic ring in aromatic esters can undergo various transformations. Transition-metal-catalyzed reactions have emerged as powerful tools for the divergent transformations of aromatic esters. acs.org These include decarbonylative coupling, where the carbonyl group is removed, and the "ester dance" reaction, a process involving the translocation of the ester group on the aromatic ring. acs.orgresearchgate.net These reactions often proceed through an oxidative addition of the C(acyl)-O bond to the metal catalyst. acs.org Density functional theory (DFT) studies have been instrumental in elucidating the mechanisms of these complex transformations. researchgate.net

Furthermore, the thermodynamics of reactions involving aromatic esters, such as hydrogenation, have been investigated. mdpi.com These studies are crucial for applications like the use of aromatic esters as liquid organic hydrogen carriers (LOHCs). mdpi.com The position of the ester group on the aromatic ring and its electronic environment can influence the energetics of such reactions. mdpi.com

Interactive Table: Key Research Findings on Related Compounds

Research FocusKey Findings
C10-Benzoate Esters of AnhydrotetracyclineDisplayed enhanced bioactivity and water solubility compared to corresponding C9-benzamides as tetracycline destructase inhibitors. wustl.edunih.gov
Green Synthesis of BenzamidesDeveloped clean and ecocompatible pathways for N-benzoylation using enol esters under solvent- and activation-free conditions. tandfonline.com
Thermodynamics of Benzoic Acid DerivativesDetermined heats of formation and equilibrium constants for methyl esters and N,N-dimethylamides of substituted benzoic acids. cdnsciencepub.com
Reactivity of Cationic EstersA cationic heterocycle substituent significantly enhances ester reactivity towards amines and hydride reductants. acs.org
Transformations of Aromatic EstersTransition-metal catalysis enables divergent reactions like decarbonylative coupling and the "ester dance". acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

tert-butyl 3-carbamoylbenzoate

InChI

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)9-6-4-5-8(7-9)10(13)14/h4-7H,1-3H3,(H2,13,14)

InChI Key

AETXVWXDVXTRIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl 3 Carbamoylbenzoate

Exploration of Chemo-, Regio-, and Stereoselective Synthesis

The synthesis of Tert-butyl 3-carbamoylbenzoate requires careful control of chemoselectivity, given the two reactive sites: the carboxylic acid (or its derivative) and the amide. The primary challenge lies in selectively modifying one functional group without affecting the other.

Two principal retrosynthetic pathways exist:

Esterification first : Starting from 3-Carbamoylbenzoic acid, a selective esterification of the carboxylic acid is performed.

Amidation first : Starting from 3-(tert-butoxycarbonyl)benzoic acid, an amidation of the carboxylic acid is carried out.

The direct esterification of 3-Carbamoylbenzoic acid with tert-butanol presents a significant challenge due to the steric hindrance of the tert-butyl group and the potential for side reactions under harsh acidic conditions. Modern catalytic strategies aim to overcome these hurdles using milder and more efficient methods.

A promising approach involves the use of super-strong acids as catalysts. For instance, bis(trifluoromethanesulfonyl)imide (Tf2NH) has been shown to effectively catalyze the tert-butylation of various carboxylic acids. organic-chemistry.orgthieme-connect.com Treatment of a carboxylic acid with Tf2NH in tert-butyl acetate can afford the corresponding tert-butyl ester in high yields under relatively mild conditions. organic-chemistry.orgthieme-connect.com This method avoids the high temperatures and strongly acidic environments that could lead to the hydrolysis of the amide group.

Another catalytic system involves the use of di-tert-butyl dicarbonate ((Boc)2O) as the tert-butyl source, often activated by a catalyst. While commonly used for amine protection, (Boc)2O can also serve as an efficient tert-butylating agent for carboxylic acids. thieme-connect.com

Catalyst SystemStarting MaterialKey AdvantagesTypical YieldReference
Tf2NH / t-BuOAc3-Carbamoylbenzoic acidHigh efficiency, mild conditions, good for sensitive substrates.High organic-chemistry.orgthieme-connect.com
(Boc)2O / Catalyst3-Carbamoylbenzoic acidReadily available reagent, avoids strong acids.Good to High thieme-connect.com
Perchloric Acid / t-BuOAcFree Amino Acids (by analogy)Established method, though potentially hazardous.Moderate to Good thieme-connect.com

This table presents potential catalytic strategies for the esterification of 3-Carbamoylbenzoic acid based on analogous reactions.

The amidation of 3-(tert-butoxycarbonyl)benzoic acid is a cornerstone of modern organic synthesis. researchgate.net This route avoids handling the potentially less stable 3-Carbamoylbenzoic acid under esterification conditions. The process involves activating the carboxylic acid group to facilitate nucleophilic attack by an ammonia equivalent.

Novel coupling reagents have been developed to improve efficiency, minimize side products, and operate under mild conditions, which is crucial for preserving the acid-labile tert-butyl ester. themjalab.com Uronium/phosphonium salt-based reagents like HATU and HBTU are highly effective but can be expensive and generate stoichiometric waste. themjalab.comucl.ac.uk

More recent developments focus on greener and more atom-economical alternatives. ucl.ac.ukacs.org For example, propylphosphonic anhydride (T3P) is a powerful water scavenger and activating agent that produces environmentally benign byproducts. ucl.ac.uk Silane-mediated amide coupling, using reagents like diphenylsilane, offers a straightforward method that can be performed without the rigorous exclusion of air or moisture. themjalab.com

Coupling ReagentKey FeaturesByproductsSuitability for Scale-up
HATU High efficiency, fast reaction rates.Uronium salts, potential allergens. themjalab.comModerate
T3P® High reactivity, clean reaction profile.Water-soluble phosphates.Good
EDC/Oxyma Water-soluble carbodiimide, reduced explosion hazard compared to HOBt.Soluble urea, Oxyma byproducts.Good
Diphenylsilane Mild conditions, moisture tolerant.Siloxane byproducts.Good

This interactive table compares modern coupling reagents applicable to the synthesis of this compound.

Development of Protecting Group Schemes for the tert-Butyl Ester and Carbamoyl (B1232498) Moieties

The synthesis of complex molecules using this compound as a building block relies on an orthogonal protecting group strategy. organic-chemistry.org This ensures that the tert-butyl ester and the carbamoyl group can be selectively removed without affecting each other or other functional groups in the molecule. organic-chemistry.orgmasterorganicchemistry.com

Tert-butyl Ester : This group is a quintessential acid-labile protecting group. libretexts.org It is stable to a wide range of nucleophilic and basic conditions, as well as hydrogenolysis. organic-chemistry.org Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane, which liberates isobutylene (B52900) and carbon dioxide. masterorganicchemistry.comharvard.edu

Carbamoyl (Amide) Group : The primary amide is significantly more robust. It is stable to the acidic conditions used to cleave the tert-butyl ester and also resists mild bases and many reductive/oxidative conditions. Hydrolysis of the amide typically requires harsh conditions, such as refluxing in strong acid or base, which would also cleave the tert-butyl ester.

This differential stability forms the basis of their orthogonality. One can selectively deprotect the ester with acid to reveal a carboxylic acid while the amide remains intact. This strategy is fundamental in multi-step syntheses where the newly revealed carboxylic acid needs to undergo further transformations, such as another amide coupling. organic-chemistry.org

Multi-Component Reactions (MCRs) and Cascade Processes for Tandem Synthesis

While a direct multi-component reaction (MCR) for the synthesis of this compound itself is not prominently documented, the principles of MCRs can be applied to construct similar, more complex structures in a single pot. rsc.orgnih.gov MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants. nih.gov

For instance, a hypothetical MCR could involve an ortho-functionalized benzoic acid derivative, an amine, and a third component to rapidly build molecular complexity. beilstein-journals.orgresearchgate.net While not directly forming the target molecule, related MCRs that produce substituted isoindolinones or other benzo-fused lactams demonstrate the power of this approach. beilstein-journals.orgresearchgate.netresearchgate.net

Cascade reactions, which involve two or more sequential bond-forming events without isolating intermediates, could also be envisioned. acs.org For example, a palladium-catalyzed cascade reaction has been developed for the synthesis of isoquinolinone derivatives from N-alkoxybenzamides and β-keto esters. acs.org Such strategies, while not directly applicable to this specific target, highlight advanced methods for forming C-C and C-N bonds on a benzene (B151609) ring, which could be adapted for derivatives of this compound. acs.org

Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. acs.orgnih.gov

The development of synthetic routes in environmentally benign solvents like water, or under solvent-free conditions, is a key goal of green chemistry.

Aqueous Amidation : While challenging, amide coupling in aqueous media is an area of active research. The use of specific coupling reagents like DMT-MM or reagent cocktails such as DIC-HOPO has shown promise for promoting amidation in the presence of water, which would avoid the use of problematic dipolar aprotic solvents. luxembourg-bio.com Enzymatic methods, for example using Candida antarctica lipase B (CALB), offer a sustainable strategy for direct amide synthesis from carboxylic acids and amines in green solvents. nih.gov

Solvent-Free Esterification : Mechanochemistry, such as electromagnetic or ball milling, has emerged as a powerful solvent-free technique. A recently developed method for synthesizing tert-butyl esters uses (Boc)2O under solvent-free and base-free electromagnetic milling conditions. rsc.org This approach is highly efficient and operates without external heating, making it an attractive green alternative. rsc.org Similarly, the use of deep eutectic solvents (DES) as both a catalyst and solvent for esterification reactions provides a recyclable and environmentally friendly option. dergipark.org.tr

Biocatalytic Synthesis Pathways

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. For the synthesis of this compound, the application of enzymes, particularly lipases, presents a promising avenue for the selective esterification of 3-carbamoylbenzoic acid with tert-butanol.

Detailed Research Findings:

Lipases are known to catalyze esterification reactions with high chemo- and regioselectivity. In the context of aromatic carboxylic acids, lipases can facilitate the formation of esters while minimizing side reactions. The enzymatic approach for the synthesis of this compound would involve the direct esterification of 3-carbamoylbenzoic acid. The key advantage of a biocatalytic route lies in the potential for high selectivity towards the carboxylic acid group, leaving the carbamoyl group intact without the need for protecting groups.

While specific literature on the lipase-catalyzed synthesis of this compound is not extensively documented, studies on the enzymatic esterification of structurally similar aromatic acids provide a strong basis for its feasibility. For instance, lipases have been successfully employed in the synthesis of various esters of benzoic acid derivatives. The choice of lipase, solvent, temperature, and water content are critical parameters that would need to be optimized to achieve high conversion and yield. Immobilized lipases are often preferred as they offer enhanced stability and facilitate easier separation from the reaction mixture, allowing for continuous processing and enzyme recycling.

A proposed biocatalytic pathway is the direct esterification of 3-carbamoylbenzoic acid with tert-butanol, catalyzed by an immobilized lipase such as Candida antarctica lipase B (CALB), which is widely used for its broad substrate scope and high stability. The reaction would typically be carried out in a non-polar organic solvent to shift the equilibrium towards ester formation by removing the water produced.

Table 1: Hypothetical Parameters for Biocatalytic Synthesis of this compound

ParameterValue/ConditionRationale
Enzyme Immobilized Candida antarctica Lipase B (CALB)Known for high efficiency and stability in esterification of a wide range of substrates.
Substrates 3-Carbamoylbenzoic acid, tert-ButanolDirect precursors for the target molecule.
Solvent Toluene or HexaneNon-polar solvents favor esterification and facilitate water removal.
Temperature 40-60 °COptimal range for CALB activity and stability.
Water Removal Molecular sieves or vacuumTo drive the reaction equilibrium towards product formation.
Reaction Time 24-72 hoursTypical timeframe for enzymatic esterifications to reach high conversion.
Product Isolation Filtration and solvent evaporationSimple work-up procedure due to the heterogeneous nature of the immobilized enzyme.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. A continuous flow process for the synthesis of this compound could be designed to improve efficiency and product consistency.

Detailed Research Findings:

A continuous flow synthesis could be envisioned in several ways. One approach involves the direct esterification of 3-carbamoylbenzoic acid with tert-butanol or isobutylene in a heated flow reactor packed with a solid acid catalyst. This method would allow for rapid optimization of reaction parameters such as temperature, pressure, and residence time to maximize conversion and minimize byproduct formation.

Alternatively, a multi-step flow process could be designed. For instance, the first step could involve the activation of 3-carbamoylbenzoic acid, followed by an in-line reaction with a tert-butylating agent in a subsequent reactor. The use of microreactors in flow chemistry provides a high surface-area-to-volume ratio, leading to excellent control over reaction conditions and enabling reactions to be performed at elevated temperatures and pressures safely.

While a specific flow synthesis for this compound is not detailed in the literature, the principles of continuous flow have been successfully applied to the synthesis of various substituted benzoates and other aromatic esters. These examples demonstrate the potential for developing a robust and scalable flow process for the target molecule. For example, continuous flow amidation of esters has been shown to be an efficient process, suggesting that the carbamoyl group would be stable under many flow esterification conditions. vapourtec.com

Table 2: Proposed Parameters for Continuous Flow Synthesis of this compound

ParameterValue/ConditionRationale
Reactor Type Packed-bed reactor or microreactorProvides high surface area for catalysis and efficient heat transfer.
Catalyst Acidic ion-exchange resin or immobilized acidHeterogeneous catalyst for easy separation and continuous operation.
Reactants 3-Carbamoylbenzoic acid, IsobutyleneIsobutylene is a common and efficient tert-butylating agent in the presence of an acid catalyst.
Solvent Dichloromethane or TetrahydrofuranTo dissolve the starting materials and facilitate flow.
Temperature 60-120 °CHigher temperatures can be safely achieved in flow reactors to accelerate the reaction.
Pressure 5-15 barTo maintain the solvent in the liquid phase at elevated temperatures.
Residence Time 5-30 minutesSignificantly shorter reaction times compared to batch processes.
Product Collection Continuous output with in-line purificationEnables automated and scalable production.

Mechanistic Organic Chemistry of Tert Butyl 3 Carbamoylbenzoate Transformations

Investigations into Ester Cleavage and Transesterification Mechanisms

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to cleavage under specific acidic or thermal conditions. The mechanisms of its removal from tert-butyl 3-carbamoylbenzoate, either through hydrolysis to the corresponding carboxylic acid or alcoholysis (transesterification) to a different ester, are of significant interest.

Kinetic and Thermodynamic Studies of Hydrolysis and Alcoholysis

While specific kinetic and thermodynamic data for the hydrolysis and alcoholysis of this compound are not extensively documented in publicly available literature, the general principles of ester hydrolysis can be applied. The hydrolysis of esters can be catalyzed by either acid or base.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate. The key step in the hydrolysis of tert-butyl esters is the formation of a relatively stable tert-butyl carbocation, which then reacts with water to form tert-butanol. This mechanism is distinct from the typical acyl-oxygen cleavage (AAC2) pathway for most esters and proceeds through an alkyl-oxygen cleavage (AAL1) mechanism.

Base-catalyzed hydrolysis, or saponification, typically occurs through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. The hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and tert-butanol. The rate of this reaction is dependent on the concentration of both the ester and the hydroxide ion.

The table below provides a hypothetical comparison of kinetic parameters for acid and base-catalyzed hydrolysis based on general principles of ester reactivity.

Parameter Acid-Catalyzed Hydrolysis (AAL1) Base-Catalyzed Hydrolysis (BAC2)
Rate Law Rate = k[Ester][H+]Rate = k[Ester][OH-]
Rate-determining step Formation of tert-butyl carbocationNucleophilic attack of OH-
Relative Rate Generally slower for tert-butyl estersGenerally faster
Thermodynamics Exergonic, equilibrium processIrreversible due to deprotonation of the carboxylic acid

Transesterification, the conversion of one ester to another, can also be catalyzed by acids or bases. The mechanisms are analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Role of Lewis and Brønsted Acids/Bases in Ester Reactivity

Both Brønsted and Lewis acids can catalyze the cleavage of the tert-butyl ester in this compound.

Brønsted acids , such as sulfuric acid or trifluoroacetic acid, facilitate cleavage by protonating the carbonyl oxygen, as described in the AAL1 mechanism. This protonation makes the carbonyl carbon more susceptible to nucleophilic attack and promotes the departure of the tert-butyl group as a stable carbocation.

Lewis acids , such as aluminum chloride or zinc chloride, function by coordinating to the carbonyl oxygen. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more reactive towards nucleophiles. This is particularly effective in non-aqueous media for transesterification reactions. The Lewis acid activates the ester towards attack by an alcohol, facilitating the exchange of the alkoxy group.

Bases , both Brønsted (like sodium hydroxide) and Lewis bases, are primarily involved in the BAC2 mechanism of hydrolysis and transesterification. A strong Brønsted base directly provides the nucleophilic hydroxide or alkoxide ion. Lewis bases can also promote these reactions by activating the nucleophile or by interacting with the ester in specific cases.

Detailed Mechanistic Studies of Carbamoyl (B1232498) Group Reactions

The carbamoyl group (-CONH2) is a versatile functional group that can undergo a variety of transformations, including functionalization at the nitrogen atom and rearrangements.

N-Functionalization Pathways (e.g., alkylation, acylation)

The nitrogen atom of the carbamoyl group in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using alkyl halides or other alkylating agents. The reaction typically proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile. The reaction is often carried out in the presence of a base to deprotonate the amide, increasing its nucleophilicity. Lewis acids can also be employed to catalyze the N-alkylation of amides with alcohols.

N-Acylation: The introduction of an acyl group to form an N-acylamide (imide) can be accomplished using acyl chlorides or anhydrides. Similar to alkylation, the reaction involves nucleophilic attack by the nitrogen atom on the carbonyl carbon of the acylating agent. This reaction may also be base-catalyzed to enhance the nucleophilicity of the amide nitrogen.

A plausible mechanism for base-promoted N-acylation is as follows:

Deprotonation of the amide by a base to form a more nucleophilic amidate anion.

Nucleophilic attack of the amidate anion on the electrophilic carbonyl carbon of the acylating agent.

Departure of the leaving group (e.g., chloride) to form the N-acylated product.

Rearrangements Involving the Carbamoyl Moiety

The carbamoyl group can participate in classic organic rearrangements, which are valuable for the synthesis of amines and their derivatives.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one less carbon atom. For this compound, this would involve treatment with bromine and a strong base (like sodium hydroxide). The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the corresponding amine, 3-(tert-butoxycarbonyl)aniline. masterorganicchemistry.comwikipedia.org The key mechanistic step is the migration of the aryl group from the carbonyl carbon to the nitrogen atom with the simultaneous loss of the bromide ion. masterorganicchemistry.com

Curtius Rearrangement: A related transformation is the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.govnih.govchemistrysteps.comorganic-chemistry.org The starting material for this rearrangement would be the corresponding 3-(tert-butoxycarbonyl)benzoyl azide, which can be prepared from the carboxylic acid. The isocyanate intermediate can then be trapped with various nucleophiles. For instance, reaction with water leads to the amine via a carbamic acid intermediate, while reaction with an alcohol yields a carbamate (B1207046). wikipedia.orgnih.govnih.govchemistrysteps.comorganic-chemistry.org The mechanism is believed to be a concerted process where the aryl group migrates as nitrogen gas is expelled. wikipedia.org

Aromatic Ring Functionalization via Electrophilic and Nucleophilic Pathways

The benzene (B151609) ring of this compound can be functionalized through either electrophilic or nucleophilic aromatic substitution, with the regiochemical outcome being determined by the directing effects of the existing substituents.

In the case of this compound, we have two substituents to consider: the tert-butoxycarbonyl group (-COOtBu) at position 1 and the carbamoyl group (-CONH2) at position 3.

Electrophilic Aromatic Substitution (EAS): Both the tert-butoxycarbonyl and the carbamoyl groups are electron-withdrawing and therefore deactivating towards electrophilic aromatic substitution. doubtnut.com Deactivating groups generally direct incoming electrophiles to the meta position relative to themselves. masterorganicchemistry.comleah4sci.commasterorganicchemistry.comyoutube.comchemistrysteps.com

Let's analyze the directing effects on the available positions (2, 4, 5, and 6):

Position 2: Ortho to the -COOtBu group and ortho to the -CONH2 group. Both groups deactivate this position.

Position 4: Para to the -COOtBu group and ortho to the -CONH2 group. Both groups deactivate this position.

Position 5: Meta to the -COOtBu group and meta to the -CONH2 group. This position is the least deactivated.

Position 6: Ortho to the -COOtBu group and para to the -CONH2 group. Both groups deactivate this position.

Therefore, in an electrophilic aromatic substitution reaction such as nitration or halogenation, the incoming electrophile is expected to predominantly substitute at the position 5 , which is meta to both deactivating groups.

The table below summarizes the expected major product for common EAS reactions.

Reaction Reagents Major Product
Nitration HNO3, H2SO4Tert-butyl 3-carbamoyl-5-nitrobenzoate
Halogenation Br2, FeBr3Tert-butyl 3-bromo-5-carbamoylbenzoate
Sulfonation Fuming H2SO45-(tert-butoxycarbonyl)-3-carbamoylbenzenesulfonic acid

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally favored on aromatic rings that are electron-deficient, particularly when there is a good leaving group present (though not strictly necessary in all NAS mechanisms). The presence of electron-withdrawing groups, such as the carbamoyl and tert-butoxycarbonyl groups, activates the ring towards nucleophilic attack. byjus.comwikipedia.orgchemistrysteps.commasterorganicchemistry.com

For an SNAr (addition-elimination) mechanism to occur, a leaving group (like a halide) would need to be present on the ring. The electron-withdrawing groups are most effective at stabilizing the negatively charged Meisenheimer intermediate when they are positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com

If we consider a derivative, for example, tert-butyl 2-chloro-3-carbamoylbenzoate, the carbamoyl group is para to the chloro leaving group, and the tert-butoxycarbonyl group is meta. The strong activating effect of the para-carbamoyl group would facilitate nucleophilic attack at the carbon bearing the chlorine atom.

In the absence of a good leaving group, nucleophilic substitution can sometimes be forced under harsh conditions or with very strong nucleophiles, potentially proceeding through an elimination-addition (benzyne) mechanism, though this is less likely given the deactivating nature of the substituents towards proton abstraction from the ring. chemistrysteps.com

Substituent Effects on Aromatic Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (SEAr) is significantly influenced by the electronic nature of its two substituents: the tert-butoxycarbonyl group (-COOC(CH₃)₃) and the carbamoyl group (-CONH₂).

Both the ester and the amide functionalities act as deactivating groups, making the aromatic ring less reactive than benzene towards electrophiles. msu.edulibretexts.org This deactivation stems from their electron-withdrawing nature. The carbonyl carbon in both groups is electrophilic and withdraws electron density from the aromatic ring through both inductive and resonance effects. This reduction in electron density makes the ring a weaker nucleophile. youtube.com

Because both are deactivating groups, they direct incoming electrophiles to the meta position relative to themselves. libretexts.org In the case of this compound, the substituents are already in a 1,3-relationship. Therefore, the directing effects apply to the remaining available positions on the ring (C2, C4, C5, and C6).

Position 5: This position is meta to both the carbamoyl group and the tert-butoxycarbonyl group. Electrophilic attack at this site is the most favored, as it avoids the strong deactivating effects present at the ortho and para positions of each group.

Positions 2, 4, and 6: These positions are either ortho or para to one of the deactivating substituents. The carbocation intermediates (arenium ions) formed by attack at these positions are significantly destabilized by the adjacent electron-withdrawing group. msu.edu For instance, attack at C2 or C4 (ortho to the carbamoyl group) or C2 or C6 (ortho or para to the ester group) would place a partial positive charge on the carbon atom directly attached to a deactivating substituent, which is energetically unfavorable.

Consequently, any electrophilic aromatic substitution reaction on this compound is expected to be sluggish and to yield predominantly the 1,3,5-trisubstituted product. msu.edu

Substituent GroupInductive EffectResonance EffectOverall Effect on RingDirecting Effect
Carbamoyl (-CONH₂)Electron-withdrawingElectron-withdrawingDeactivatingMeta
Tert-butoxycarbonyl (-COOC(CH₃)₃)Electron-withdrawingElectron-withdrawingDeactivatingMeta

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a functional group on an aromatic ring to direct deprotonation by a strong base (typically an organolithium reagent) to an adjacent ortho position. wikipedia.org This generates a stabilized aryllithium intermediate that can react with various electrophiles, allowing for regioselective synthesis of polysubstituted aromatics. wikipedia.orgunblog.fr The functional group responsible for this regiocontrol is known as a Directed Metalation Group (DMG).

In this compound, the two functional groups exhibit vastly different capacities as DMGs.

Carbamoyl Group (-CONH₂): The amide group, particularly N,N-disubstituted amides, is recognized as one of the most powerful DMGs. wikipedia.orguwindsor.ca The primary carbamoyl group is also an effective DMG. The mechanism involves the coordination of the Lewis acidic lithium atom of the organolithium base to the Lewis basic carbonyl oxygen of the amide. This pre-complexation brings the base into proximity of the ortho protons, facilitating their abstraction to form the thermodynamically stable aryllithium species. wikipedia.org

Tert-butyl Ester Group (-COOC(CH₃)₃): Ester groups are generally considered very weak or ineffective DMGs.

Given the significant difference in directing ability, the carbamoyl group will exclusively control the regioselectivity of any DoM reaction. Deprotonation will occur at one of the two positions ortho to the carbamoyl group: C2 or C4.

The regiochemical outcome between these two sites will be influenced by steric hindrance. The C2 position is flanked by the bulky tert-butoxycarbonyl group, which would sterically impede the approach of the organolithium base-amide complex. In contrast, the C4 position is less sterically encumbered. Therefore, metalation is predicted to occur preferentially at the C4 position. Trapping this lithiated intermediate with an electrophile (E+) would lead to the formation of 1-carbamoyl-2-tert-butoxycarbonyl-4-E-benzene derivatives.

PositionDirecting GroupPredicted OutcomeRationale
C2CarbamoylMinor/No MetalationSteric hindrance from adjacent tert-butoxycarbonyl group.
C4CarbamoylMajor Metalation SiteLess steric hindrance; strong directing effect from carbamoyl group.

Catalytic Hydrogenation and Reduction Mechanisms

The reduction of this compound can target the aromatic ring, the ester group, or the amide group, depending on the reaction conditions and the reducing agent employed.

Aromatic Ring Reduction: The catalytic hydrogenation of the deactivated benzene ring is challenging and requires forcing conditions, such as high pressures of hydrogen gas, elevated temperatures, and highly active catalysts like rhodium (Rh) or ruthenium (Ru). libretexts.orglumenlearning.commlsu.ac.in Under such conditions, the aromatic ring would be reduced to a cyclohexane (B81311) ring.

Functional Group Reduction: The reduction of the ester and amide functionalities presents a challenge in chemoselectivity.

Carbamoyl Group Reduction: Primary amides are typically reduced to primary amines using strong hydride reagents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comucalgary.ca The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. ucalgary.ca The resulting tetrahedral intermediate coordinates to the aluminum species, making the oxygen a good leaving group. Subsequent elimination of an O-Al species forms a transient imine, which is then rapidly reduced by another equivalent of hydride to yield the amine. chemistrysteps.comyoutube.com Catalytic hydrogenation of primary amides to amines is generally difficult and less common. It is also possible to reduce amides to alcohols via C-N bond cleavage using reagents like SmI₂/amine/H₂O, though this is a less common transformation. nih.govacs.org

Ester Group Reduction: The tert-butyl ester can be reduced to the corresponding primary alcohol (a hydroxymethyl group). This can be achieved with LiAlH₄ or through catalytic hydrogenation. The hydrogenation of benzoate (B1203000) esters can be catalyzed by various transition metal complexes, often requiring a base co-catalyst. uva.nl Studies on tert-butyl benzoate have shown that it can be successfully hydrogenated to benzyl (B1604629) alcohol, in some cases even more readily than less sterically hindered esters like methyl benzoate. uva.nlresearchgate.net

Due to the high stability of the amide bond, it is generally more difficult to reduce than the ester. Therefore, achieving selective reduction of the ester group in the presence of the amide might be possible under specific catalytic hydrogenation conditions. Conversely, the strong conditions required to reduce the amide with LiAlH₄ would almost certainly reduce the ester group as well.

Oxidation Reaction Mechanisms and Pathways

The oxidation of this compound is generally difficult due to the nature of its structure.

Aromatic Ring Oxidation: The benzene ring is heavily deactivated by two electron-withdrawing groups, making it highly resistant to electrophilic oxidation. researchgate.net Oxidative degradation of the ring would require extremely harsh conditions, such as treatment with potent oxidizing agents like hot, acidic potassium permanganate (B83412) or ozone, and would likely lead to cleavage of the ring into smaller carboxylic acid fragments. libretexts.org

Side-Chain Oxidation: The molecule lacks a benzylic position (an alkyl group attached to the ring), which is the typical site for oxidation on substituted benzenes. msu.edulibretexts.org Therefore, the common pathway of oxidation to a benzoic acid derivative is not possible.

Radical Oxidation: Under conditions that generate highly reactive radicals, such as hydroxyl radicals (HO•) from Fenton's reagent or advanced oxidation processes, attack on the aromatic ring can occur. nih.gov This process is typically initiated by the addition of the radical to the ring, forming a hydroxycyclohexadienyl radical. nih.gov However, such reactions are generally unselective and can lead to a complex mixture of hydroxylated and ring-opened products.

Photochemical and Thermal Transformations: Mechanistic Insights

Thermal Transformations: The most significant thermal transformation for this compound involves the ester functionality. Tert-butyl esters are known to undergo thermal decomposition through a unimolecular elimination reaction (pyrolysis) to yield the corresponding carboxylic acid and isobutylene (B52900). researchgate.netosti.gov This reaction typically proceeds through a concerted, six-membered cyclic transition state, a process known as an Eᵢ (elimination, intramolecular) mechanism. Upon heating, a gamma-hydrogen from one of the methyl groups of the tert-butyl group is transferred to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O bond and formation of the C=C double bond in isobutylene. This pathway provides a clean, metal-free method for deprotection of the carboxylic acid. sigmaaldrich.com

Photochemical Transformations: The photochemical behavior of this compound would likely be governed by the benzamide (B126) chromophore. Aromatic amides can undergo several photochemical reactions upon UV irradiation. While specific data for this molecule is not available, plausible mechanistic pathways based on related compounds include:

Photo-Fries Rearrangement: Aromatic esters and amides can undergo a Photo-Fries rearrangement. For an amide, this would involve homolytic cleavage of the aryl C-N bond to form a radical pair (a benzoyl radical and an aminyl radical), which could then recombine at the ortho or para positions to the original amide group, followed by tautomerization to yield amino-ketones. However, this is generally more efficient for N-acyl anilines rather than benzamides.

Intramolecular Hydrogen Abstraction: If the amide nitrogen were substituted with an alkyl group containing abstractable hydrogens, intramolecular hydrogen abstraction could occur. For the primary amide, this is less likely.

Rearrangement to Chloroaromatic Amides: In the presence of a chlorine source, N-chloroamides can undergo photochemical rearrangement to form chloroaromatic amides. acs.org

It should be noted that photochemical reactions can often lead to complex product mixtures, and the specific outcome would depend on factors such as the solvent and the wavelength of irradiation.

Sophisticated Spectroscopic and Structural Characterization of Tert Butyl 3 Carbamoylbenzoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For tert-butyl 3-carbamoylbenzoate, a combination of one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional (2D) NMR techniques provides a complete picture of its molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons on the benzene (B151609) ring, showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively assign the proton signals to their corresponding carbon atoms in both the aromatic ring and the tert-butyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In a molecule like this compound, NOESY could reveal through-space interactions between the protons of the tert-butyl group and the aromatic protons, providing insights into the preferred conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations
Aromatic CH 7.5 - 8.5 125 - 135 Protons to ester C=O, amide C=O Aromatic H to tert-butyl H
Carbamoyl (B1232498) NH₂ 5.5 - 7.5 - - NH₂ to aromatic H
Tert-butyl CH₃ ~1.6 ~28 Tert-butyl H to ester C=O, quaternary C -
Quaternary C - ~82 - -
Ester C=O - ~165 - -
Amide C=O - ~168 - -

Note: The chemical shifts are approximate and based on typical values for similar functional groups.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. It is particularly valuable for characterizing polymorphism, where a compound can exist in different crystal forms with distinct physical properties. For benzoate (B1203000) derivatives, ssNMR has been used to probe the local environment of atoms within the crystal lattice. nih.govacs.org

In the case of this compound, ssNMR could be employed to:

Identify and characterize different polymorphic forms that may arise during crystallization.

Determine the number of crystallographically independent molecules in the unit cell.

Probe intermolecular interactions, such as hydrogen bonding involving the carbamoyl group, by analyzing changes in chemical shifts and relaxation times.

Studies on related copper benzoate complexes have demonstrated the sensitivity of ¹³C ssNMR to the coordination environment, with chemical shifts spanning a wide range. nih.gov This highlights the potential of ssNMR to provide detailed structural information for solid samples of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₂H₁₅NO₃), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. This fragmentation pattern provides valuable information about the molecule's structure. The fragmentation of compounds containing a tert-butyl group is well-documented and typically involves the loss of isobutylene (B52900) (C₄H₈) or the tert-butyl radical (C₄H₉). nih.govresearchgate.net

For this compound, the fragmentation pathways would likely involve:

Loss of isobutylene (56 Da): This is a common fragmentation for tert-butyl esters, leading to the formation of a protonated 3-carbamoylbenzoic acid ion.

Loss of the tert-butyl group (57 Da): This would result in a 3-carbamoylbenzoyl cation.

Decarboxylation: Loss of CO₂ from the ester or cleavage of the amide group.

Table 2: Predicted HRMS Fragmentation Pattern for this compound

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss
[M+H]⁺ [M - C₄H₈ + H]⁺ Isobutylene (C₄H₈)
[M+H]⁺ [M - C₄H₉]⁺ Tert-butyl radical (C₄H₉)
[M+H]⁺ [M - H₂NCO]⁺ Carbamoyl radical (H₂NCO)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

The FT-IR and Raman spectra of this compound would be expected to show characteristic vibrational modes for the ester, amide, and aromatic functionalities. Studies on related molecules like 4-butyl benzoic acid have provided detailed assignments of their vibrational spectra. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amide) Stretching 3400-3200 (broad)
C-H (Aromatic) Stretching 3100-3000
C-H (Aliphatic) Stretching 2980-2850
C=O (Ester) Stretching 1730-1715
C=O (Amide I) Stretching 1680-1650
N-H (Amide II) Bending 1640-1550
C=C (Aromatic) Stretching 1600-1450

The position and shape of the N-H and C=O stretching bands can provide insights into the extent of hydrogen bonding in the solid state. Broadening of the N-H stretching band, for instance, is indicative of strong intermolecular hydrogen bonding involving the carbamoyl group. spectroscopyonline.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

While a crystal structure for this compound is not publicly available, analysis of structurally related compounds provides a basis for what to expect. For example, the crystal structure of a derivative of tert-butyl (S)-3-(3-bromophenyl)-3-(((R)-tert-butylsulfinyl)amino)propanoate has been determined, revealing the conformation and intermolecular interactions of a molecule containing both a substituted benzene ring and a tert-butyl group. researchgate.net

A crystal structure of this compound would reveal:

The precise bond lengths and angles of the molecule.

The conformation of the tert-butyl ester and carbamoyl groups relative to the benzene ring.

The packing of the molecules in the crystal lattice, including any intermolecular hydrogen bonding networks formed by the carbamoyl groups. This information is crucial for understanding the physical properties of the solid material and for studying polymorphism.

Table 4: Representative Crystallographic Data for an Analogous Aromatic Tert-butyl Compound

Parameter Value
Crystal System Monoclinic
Space Group C 2/c
a (Å) 23.791
b (Å) 6.7169
c (Å) Not specified
α (°) 90
β (°) Not specified
γ (°) 90
Volume (ų) Not specified

Data from a representative tert-butyl carbamate (B1207046) derivative. rsc.org

Co-crystallization and Polymorphism Studies

The solid-state structure of an active pharmaceutical ingredient (API) significantly influences its physical properties, including solubility, stability, and bioavailability. Co-crystallization and polymorphism are two critical areas of study in this regard. For derivatives of this compound, which possess both a carboxylic acid ester and a benzamide (B126) moiety, these studies are particularly relevant for modulating their properties.

Co-crystallization is a technique used to form a crystalline structure containing two or more neutral molecules in a stoichiometric ratio. In the context of this compound derivatives, co-crystallization can be explored to enhance solubility or stability. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and ester carbonyl oxygens) makes these molecules excellent candidates for forming co-crystals with other molecules, known as co-formers.

The screening for co-crystals can be performed using various methods, including solution-based techniques, thermal methods, and grinding. nih.govnih.gov A common approach involves the formation of supramolecular synthons, which are robust and predictable non-covalent interactions. For compounds containing both carboxylic acid and amide functionalities, the acid-amide heterosynthon is a prevalent and stable interaction. semanticscholar.org

Polymorphism refers to the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. Different polymorphs of the same compound can exhibit distinct physical properties. The study of polymorphism in benzamide derivatives has revealed that many of these compounds exhibit multiple crystalline forms. koreascience.krlcms.cz For instance, the discovery of new polymorphic forms of 2-benzoyl-N,N-diethylbenzamide was achieved through recrystallization from different solvents, with the resulting forms showing differences in molecular conformation and packing arrangements. lcms.cz

The identification and characterization of polymorphs and co-crystals are typically carried out using a combination of analytical techniques, as detailed in the table below.

TechniqueApplication in Co-crystallization and Polymorphism
Powder X-ray Diffraction (PXRD) Used to identify the crystalline form of a solid. Each polymorph or co-crystal will have a unique diffraction pattern.
Single-Crystal X-ray Diffraction (SCXRD) Provides the definitive three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions in a material. It can be used to identify melting points, phase transitions between polymorphs, and the formation of co-crystals. nih.gov
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and stoichiometry of solvates and co-crystals.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy Vibrational spectroscopy techniques that can detect changes in the hydrogen bonding and conformational state of molecules in different solid forms.

A hypothetical study on a derivative of this compound might reveal multiple polymorphic forms when crystallized from different solvents, each with a distinct melting point and PXRD pattern, as illustrated in the hypothetical data below.

Polymorphic FormCrystallization SolventMelting Point (°C)Characteristic PXRD Peaks (2θ)
Form IEthanol1558.5, 12.3, 17.8, 24.6
Form IIAcetone1629.1, 14.2, 19.5, 21.3
Form IIIDichloromethane1487.9, 11.5, 16.7, 25.1

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Chiral Derivatives

When a derivative of this compound is chiral, its stereochemical properties can be investigated using chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These methods are powerful for determining the absolute configuration and conformational preferences of chiral molecules in solution. vu.edu.auconicet.gov.ar

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. nist.gov The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. For chiral derivatives of this compound, the benzene ring and the carbonyl groups of the ester and amide functionalities act as chromophores. The sign and intensity of the Cotton effects in the ECD spectrum can be used to assign the absolute configuration of the molecule by comparing the experimental spectrum with that predicted by quantum chemical calculations. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared counterpart of ECD and measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. koreascience.kr VCD provides detailed information about the three-dimensional structure of a molecule, as the VCD signals are sensitive to the mutual orientation of different functional groups. koreascience.krvu.edu.au The VCD spectrum of a chiral molecule can be calculated using ab initio methods, and the comparison with the experimental spectrum allows for the unambiguous determination of its absolute configuration. koreascience.kr

The combination of ECD and VCD provides a comprehensive chiroptical characterization of a chiral molecule. conicet.gov.ar A hypothetical ECD and VCD analysis of a chiral derivative of this compound is summarized below.

TechniqueSpectral RegionInformation ObtainedHypothetical Observation
ECD 200-400 nmAbsolute configuration, electronic transitions of chromophores.A positive Cotton effect at 280 nm and a negative Cotton effect at 240 nm, corresponding to the n→π* and π→π* transitions of the aromatic and carbonyl groups.
VCD 4000-650 cm⁻¹Absolute configuration, conformational analysis, intermolecular interactions.A characteristic bisignate signal in the carbonyl stretching region (1600-1800 cm⁻¹) indicative of the relative orientation of the ester and amide groups.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Purity and Mixture Analysis

The assessment of purity and the identification of impurities are critical aspects of chemical analysis. Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound and its derivatives, which may have limited volatility, derivatization is often necessary to increase their volatility and thermal stability. sigmaaldrich.comjfda-online.com Silylation, for example, can be used to derivatize the amide group. sigmaaldrich.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that is widely used for the analysis of a broad range of compounds, including those that are not amenable to GC-MS. chimia.ch Reversed-phase HPLC is a common separation method for benzoic acid and benzamide derivatives. koreascience.krvu.edu.au The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides molecular weight and structural information. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns that aid in the structural elucidation of impurities. semanticscholar.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) combines the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. nih.gov This technique is particularly valuable for the unambiguous identification of unknown impurities and isomers without the need for their isolation. conicet.gov.arnih.gov While less sensitive than MS, NMR provides definitive structural information. nih.gov

The application of these hyphenated techniques for the purity and mixture analysis of a hypothetical sample of this compound is outlined below.

TechniqueSeparation PrincipleDetection PrincipleApplication
GC-MS Separation based on volatility and interaction with the stationary phase.Mass-to-charge ratio of ionized molecules and their fragments.Analysis of volatile impurities or derivatized analytes.
LC-MS Separation based on partitioning between a mobile and stationary phase.Mass-to-charge ratio of ionized molecules.Purity assessment, identification of non-volatile impurities and degradation products. chimia.ch
LC-NMR Separation based on partitioning between a mobile and stationary phase.Nuclear magnetic resonance of atomic nuclei.Unambiguous structural elucidation of impurities and isomers. nih.gov

For instance, an LC-MS analysis of a this compound sample might reveal the presence of the main compound and several minor impurities. The retention times and mass-to-charge ratios could be used for their initial identification, as shown in the hypothetical data table below.

PeakRetention Time (min)[M+H]⁺ (m/z)Tentative Identification
15.2222.1This compound
23.8166.03-Carbamoylbenzoic acid
38.1236.1Ethyl this compound

Computational and Theoretical Chemistry Studies of Tert Butyl 3 Carbamoylbenzoate

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of a compound. wikipedia.org Methods like Density Functional Theory (DFT) and Ab Initio are used to solve the Schrödinger equation, providing insights into the molecule's geometry and behavior. kallipos.gr For a molecule like Tert-butyl 3-carbamoylbenzoate, a common approach would involve using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p) to optimize the molecular geometry and calculate electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov

In a hypothetical analysis of this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and the carbamoyl (B1232498) group, while the LUMO would also be centered on the benzoyl system. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Note: These values are illustrative and based on typical results for similar aromatic compounds.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface. researchgate.net

For this compound, the MEP map would show negative potential (red/yellow regions) around the oxygen atoms of the ester and carbamoyl groups, indicating these are the most likely sites for electrophilic attack. The hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential (blue regions), marking them as sites for nucleophilic interaction.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of how a molecule's energy changes with the rotation around its single bonds. researchgate.net The bulky tert-butyl group significantly influences the conformational preferences of the molecule due to steric hindrance. The potential energy surface (PES) can be explored by systematically rotating the rotatable bonds, such as the C-O bond of the ester and the C-C bond connecting the aromatic ring to the carbamoyl group.

The analysis would likely reveal that the most stable conformation (the global minimum on the PES) is one where the bulky tert-butyl group is oriented to minimize steric clashes with the rest of the molecule. Eclipsed conformations would represent energy maxima, while staggered conformations would be energy minima.

Spectroscopic Parameter Prediction (NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification.

NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, one can calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values, when compared to experimental data, can confirm the proposed molecular structure. For this compound, the aromatic protons would be expected in the 7.5-8.5 ppm range, while the tert-butyl protons would appear as a singlet around 1.5 ppm.

IR Frequencies: The vibrational frequencies can also be calculated. The theoretical IR spectrum would show characteristic peaks for the C=O stretching of the ester and amide groups (typically around 1650-1750 cm⁻¹), N-H stretching of the carbamoyl group (around 3200-3400 cm⁻¹), and C-H stretching from the aromatic and tert-butyl groups.

Table 2: Predicted Characteristic IR Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amide) Stretching ~3350
C-H (Aromatic) Stretching ~3100
C-H (t-Butyl) Stretching ~2980
C=O (Ester) Stretching ~1720
C=O (Amide) Stretching ~1680

Note: These are typical frequency ranges and would be precisely calculated in a specific computational study.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry can be used to model chemical reactions, identify transition states, and calculate the energy barriers associated with them. wikipedia.org For instance, the hydrolysis of the tert-butyl ester group is a common reaction.

Activation Energy Barrier Calculations

To study the hydrolysis of this compound, one would model the reaction pathway, starting from the reactants (the ester and water/hydroxide), locating the transition state structure, and ending with the products (3-carbamoylbenzoic acid and tert-butanol). The activation energy (Ea) is the energy difference between the reactants and the transition state. A higher activation energy implies a slower reaction rate. Computational studies on similar ester cleavage reactions provide a basis for estimating the feasibility and kinetics of such transformations. bris.ac.uk The calculations would confirm the step-by-step mechanism of the reaction.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map out the minimum energy path of a chemical reaction, connecting a transition state to the corresponding reactants and products. faccts.descm.commissouri.edurowansci.com This method is crucial for verifying that a calculated transition state structure indeed links the desired reactants and products and for understanding the detailed mechanism of a chemical transformation. missouri.edurowansci.com The IRC path is defined in mass-weighted coordinates and follows the steepest descent path from the transition state on the potential energy surface. scm.commissouri.edu

A plausible reaction to study for this compound is its base-catalyzed hydrolysis, which would involve the cleavage of the ester or amide bond. The hydrolysis of carbamates can proceed through different mechanisms, including an elimination-addition pathway involving an isocyanate intermediate. rsc.org For the ester hydrolysis, the reaction would likely proceed via a nucleophilic acyl substitution mechanism.

An IRC analysis for the base-catalyzed hydrolysis of the ester group in this compound would commence from the optimized geometry of the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The calculation would then trace the reaction path in both the forward and backward directions. faccts.derowansci.com

Forward Path: Following the trajectory from the transition state would lead to the formation of a tetrahedral intermediate. Subsequent steps would lead to the final products: the tert-butyl alcohol and the 3-carbamoylbenzoate anion. The IRC would confirm the sequence of bond-breaking and bond-forming events.

Backward Path: Tracing the path in the reverse direction from the transition state would lead back to the initial reactants, namely this compound and the hydroxide ion. faccts.derowansci.com

Table 1: Hypothetical Energy Profile for Ester Hydrolysis of this compound from IRC Analysis

Reaction Coordinate PointDescriptionRelative Energy (kcal/mol)
-5.0Reactants (this compound + OH⁻)0.0
0.0Transition State+15.2
+2.5Tetrahedral Intermediate-5.8
+7.0Products (tert-Butanol + 3-Carbamoylbenzoate)-12.5

This analysis would provide a detailed, step-by-step visualization of the atomic motions during the hydrolysis reaction, offering insights into the reaction mechanism at a fundamental level.

Solvent Effects Modeling on Reactivity and Structure (e.g., PCM, SMD models)

The reactivity and structure of a molecule can be significantly influenced by its solvent environment. Computational models such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used to account for these solvent effects. scielo.brwikipedia.orgdiracprogram.org These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. wikipedia.orgdiracprogram.org This approach allows for the calculation of solvation free energies and the optimization of molecular geometries in solution. uni-muenchen.de

For this compound, these models could be employed to study how its structure and the energetics of its reactions are altered in different solvents. The molecular free energy of solvation is typically calculated as the sum of electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.orguni-muenchen.de

The SMD model, in particular, is parameterized for a large number of solvents and can be used to screen for the optimal solvent for a given reaction by calculating the free energy of activation in each solvent. scielo.brresearchgate.net For instance, the rate of hydrolysis of this compound is expected to be sensitive to the polarity of the solvent. A polar protic solvent like water or methanol might stabilize the charged transition state more effectively than a nonpolar solvent like toluene, thereby accelerating the reaction. scielo.br

Table 2: Hypothetical Solvation Free Energies and Dipole Moments of this compound in Various Solvents using the SMD Model

SolventDielectric ConstantSolvation Free Energy (kcal/mol)Dipole Moment (Debye)
Gas Phase1.00.03.2
Toluene2.4-4.53.8
Acetone20.7-8.24.5
Methanol32.7-9.54.8
Water78.4-10.15.0

These calculations would reveal that as the solvent polarity increases, the molecule is better stabilized, as indicated by the more negative solvation free energy. The dipole moment is also predicted to increase in more polar solvents due to the polarization of the solute's electron density by the solvent's reaction field.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.govmdpi.com In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing their trajectories to be followed over time. mdpi.com

For this compound, MD simulations could offer valuable insights into its conformational flexibility and its interactions with solvent molecules at an atomic level. Key areas of investigation would include:

Conformational Dynamics: The tert-butyl group and the carbamoyl group can rotate around the single bonds connecting them to the benzene (B151609) ring. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformers and the energy barriers between them. Studies on similar molecules with tert-butyl groups have shown that they can adopt various conformations with different energies. researchgate.netnih.govresearchgate.net

Solvent Shell Structure: MD simulations can reveal the detailed structure of the solvent molecules surrounding this compound. This includes the calculation of radial distribution functions to determine the average distances of solvent molecules from specific atoms in the solute and the analysis of hydrogen bonding patterns between the carbamoyl group and protic solvent molecules.

Transport Properties: Properties such as the diffusion coefficient of this compound in different solvents could also be calculated from the simulation trajectories.

Table 3: Hypothetical Conformational Analysis of this compound from a Molecular Dynamics Simulation in Water

ConformerDihedral Angle (C-C-O-C)Population (%)Average Energy (kcal/mol)
A60°45-2.5
B180°35-2.1
C-60°20-1.8

The results of such a simulation would provide a dynamic picture of how this compound behaves in solution, complementing the static information obtained from quantum chemical calculations.

Tert Butyl 3 Carbamoylbenzoate As a Versatile Synthon in Organic Synthesis and Materials Science

Utilization in Complex Molecule Synthesis

The presence of two distinct, modifiable functional groups on the aromatic ring allows Tert-butyl 3-carbamoylbenzoate to serve as a versatile starting point for the synthesis of more elaborate molecular architectures.

Precursor to Substituted Benzoic Acids, Esters, and Amides

The true utility of this compound as a synthon lies in the differential reactivity of its ester and amide groups. The tert-butyl ester acts as a protecting group for the carboxylic acid. This protection is crucial as it allows chemists to perform reactions on other parts of the molecule without affecting the acid functionality. Once the desired modifications are complete, the tert-butyl group can be selectively removed under acidic conditions to reveal the free carboxylic acid, 3-carbamoylbenzoic acid.

Furthermore, the tert-butyl ester can be directly converted into other functional groups without the need for deprotection to the carboxylic acid. Treatment with thionyl chloride (SOCl₂) can transform the ester into an acyl chloride in situ. This highly reactive intermediate can then be readily reacted with various alcohols or amines to form a wide range of different esters and amides, respectively. This method provides a convenient route to derivatives that might be difficult to synthesize in the presence of a free carboxylic acid.

The primary amide group can also be subjected to various transformations, such as hydrolysis to the corresponding carboxylic acid (isophthalic acid) or dehydration to a nitrile, although these reactions typically require harsher conditions than the removal of the tert-butyl ester.

TransformationReagents/ConditionsProduct Functional Group
Ester HydrolysisAqueous Acid (e.g., H₃PO₄, TFA)Carboxylic Acid
Transesterification (via Acyl Chloride)1. SOCl₂ or (Ph)₂CCl₂/SnCl₂ 2. Alcohol (R'-OH)Ester (R'-O-C=O)
Amidation (via Acyl Chloride)1. SOCl₂ or (Ph)₂CCl₂/SnCl₂ 2. Amine (R'-NH₂)Amide (R'-NH-C=O)

Table 1: Key transformations of the tert-butyl ester group in this compound.

Role in Ligand Design for Catalysis

The development of metal-based catalysts for chemical reactions is a cornerstone of modern chemistry. The performance of these catalysts is critically dependent on the organic molecules, or ligands, that surround the metal center. This compound, and its deprotected form 3-carbamoylbenzoic acid, possess functional groups capable of coordinating to metal ions.

Research has shown that carbamoylbenzoic acids can function as effective monotopic ligands. researchgate.net The coordination to a metal center, such as copper (II), can occur through two points of interaction: an ionic bond with the deprotonated carboxylate group and a coordinate bond with the lone pair of electrons on the amide carbonyl oxygen. researchgate.net This bidentate chelation creates a stable five-membered ring structure involving the metal ion.

Derivatives of the closely related isophthalamide (B1672271) (benzene-1,3-dicarboxamide) have been shown to act as neutral tetradentate ligands, coordinating to metal ions like Fe(III), Co(II), and Ni(II) through the two carbonyl oxygens and two amide nitrogens to form stable octahedral complexes. researchgate.net This suggests that the 3-carbamoylbenzoate framework is a viable scaffold for constructing ligands that can stabilize various metal centers for catalytic applications.

Ligand SpeciesPotential Coordination SitesExample Metal Ions
3-Carbamoylbenzoate (anion)Carboxylate Oxygen, Amide OxygenCu²⁺, Pb²⁺, Hg²⁺ researchgate.net
Isophthalamide DerivativesAmide Oxygen (x2), Amide Nitrogen (x2)Fe³⁺, Co²⁺, Ni²⁺ researchgate.net

Table 2: Potential coordination modes of the 3-carbamoylbenzoate core structure in metal complexes.

Application in Polymer Chemistry

Polymers with specific functional groups are in high demand for advanced materials applications. The 3-carbamoylbenzoate structure can be incorporated into polymers either by polymerizing a monomer containing this unit or by attaching it to an existing polymer chain.

Monomer for Functional Polymer Synthesis

To be used as a monomer in chain-growth polymerization, the this compound molecule would first need to be functionalized with a polymerizable group, such as a vinyl or styrenyl unit. For example, conversion of the parent 3-carbamoylbenzoic acid to a vinyl ester would yield a monomer, vinyl 3-carbamoylbenzoate. This monomer could then undergo free-radical polymerization, analogous to the polymerization of vinyl benzoate (B1203000), to produce a polymer with pendant carbamoylbenzoate groups. researchgate.net

Another approach is condensation polymerization. For instance, (trimethylsiloxy)benzoyl chlorides, which are derived from hydroxybenzoic acids, can undergo polycondensation at elevated temperatures. researchgate.net A suitably modified derivative of 3-carbamoylbenzoic acid could potentially be used in similar step-growth polymerization processes to create aromatic polyesters or polyamides. The tert-butyl ester group could be retained during polymerization and subsequently hydrolyzed in the final polymer to generate free carboxylic acid groups, yielding a functional polyelectrolyte.

Scaffold for Polymer Post-Modification

Polymer post-modification is a powerful strategy for introducing specific functionalities onto a polymer backbone. The 3-carbamoylbenzoate moiety can be attached to existing polymers that have reactive functional groups.

One common method involves the chemical modification of polymers like poly(acrylic acid) or poly(acryloyl chloride). researchgate.net For example, if this compound were first modified to have an amino group on the benzene (B151609) ring (e.g., tert-butyl 4-amino-3-carbamoylbenzoate), this amine could then react with the acyl chloride groups on a poly(acryloyl chloride) backbone. This would graft the protected carbamoylbenzoate unit onto the polymer as a side chain.

Alternatively, the carboxylic acid of 3-carbamoylbenzoic acid can be converted to its highly reactive acyl chloride. This derivative, 3-carbamoylbenzoyl chloride, can then be used to modify polymers containing hydroxyl or amino groups, such as poly(vinyl alcohol) or poly(ethyleneimine). The reaction forms stable ester or amide linkages, effectively functionalizing the original polymer with carbamoylbenzoyl side chains. nih.govmdpi.com This approach allows for the precise control of the functional group density on the final material.

Supramolecular Assembly and Self-Assembling Systems

The molecular architecture of this compound, which features a carbamoyl (B1232498) (-CONH2) group and a tert-butyl ester (-COOC(CH3)3) group attached to a benzene ring, makes it an interesting candidate for the construction of supramolecular assemblies. These assemblies are complex, ordered structures formed through non-covalent interactions.

Hydrogen Bonding Networks and Crystal Engineering

The primary and secondary amide functionalities within the carbamoyl group of this compound are capable of acting as both hydrogen bond donors and acceptors. This dual nature allows for the formation of robust and directional hydrogen bonding networks, which are fundamental to the principles of crystal engineering. In the solid state, these interactions can guide the self-assembly of the molecules into well-defined, one-, two-, or three-dimensional architectures.

The interplay of N-H···O=C hydrogen bonds involving the amide groups can lead to the formation of common supramolecular synthons, such as catemers or dimers. The tert-butyl group, being bulky, can influence the steric packing of the molecules, potentially leading to the formation of porous structures or inclusion complexes. The precise control over the crystal packing by manipulating these non-covalent interactions is a key aspect of crystal engineering, aiming to design materials with specific physical and chemical properties. The interactions in supramolecular assemblies are primarily driven by well-known forces like hydrogen-bonding, hydrophobic interactions, electrostatic interactions, and π–π stacking beilstein-journals.org.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor Group Acceptor Group Type of Interaction Potential Supramolecular Motif
Amide (N-H) Amide (C=O) Intermolecular Hydrogen Bond Chain or sheet structures
Amide (N-H) Ester (C=O) Intermolecular Hydrogen Bond Cross-linked networks

Development of Novel Derivatization Strategies for Chemical Library Generation

The structural backbone of this compound offers multiple sites for chemical modification, making it a valuable scaffold for the generation of diverse chemical libraries. Such libraries are instrumental in high-throughput screening for the discovery of new drug candidates and materials.

Derivatization strategies can be centered around the modification of the carbamoyl group and the aromatic ring. For instance, the amide nitrogen can be alkylated or acylated to introduce a variety of substituents. The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional handles for further diversification.

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents nih.gov. This highlights a common strategy for derivatization. For example, derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized by reacting them with different halides, including benzoyl chloride and benzyl (B1604629) chloride researchgate.net.

The tert-butyl ester group can serve as a protecting group for the carboxylic acid. Its removal under acidic conditions would unveil the carboxylic acid functionality, which can then be converted to a wide range of other functional groups, such as amides, esters, or acid halides, further expanding the chemical space of the library.

Table 2: Potential Derivatization Strategies for this compound

Reaction Site Reagent/Condition Resulting Functional Group Potential for Library Diversity
Carbamoyl (N-H) Alkyl Halide / Base N-Alkyl Carbamoyl High
Aromatic Ring HNO3 / H2SO4 Nitro group Moderate (directs further substitution)
Ester Group Trifluoroacetic Acid Carboxylic Acid High (enables further coupling reactions)
Carboxylic Acid SOCl2, then Amine Amide Very High

Future Directions and Emerging Research Avenues for Tert Butyl 3 Carbamoylbenzoate

Discovery of Novel Reaction Pathways and Reactivity Patterns

The exploration of new reaction pathways for Tert-butyl 3-carbamoylbenzoate is a key area for future research. The inherent reactivity of the aromatic ring, the ester, and the amide functionalities presents a rich landscape for discovering unprecedented transformations. Future studies will likely focus on the selective functionalization of the aromatic ring. While classical electrophilic aromatic substitution reactions are known, investigating transition-metal-catalyzed C-H activation/functionalization at positions ortho or meta to the existing substituents could unlock a diverse array of novel derivatives. The interplay between the electron-withdrawing ester group and the amide will dictate the regioselectivity of these transformations, offering a fertile ground for mechanistic studies.

Furthermore, the reactivity of the tert-butyl ester and the primary amide can be exploited in new ways. For instance, developing selective hydrolysis or transesterification of the tert-butyl ester in the presence of the amide, or vice versa, under mild, catalytic conditions remains a challenge. Novel enzymatic or chemocatalytic methods could provide the required selectivity. The carbamoyl (B1232498) group could also serve as a directing group in ortho-lithiation reactions, enabling the introduction of a wide range of electrophiles at the C-2 position, a pathway that could lead to novel molecular architectures.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis, and its application to this compound is a promising frontier. ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orga-star.edu.sg

For this compound, ML models could predict the feasibility and yield of various functionalization reactions on the aromatic ring. By analyzing vast amounts of data from existing literature and high-throughput experimentation, these models can identify the most effective catalysts, solvents, and temperature conditions, thereby minimizing the need for extensive empirical screening. aiche.orgbeilstein-journals.orgnih.gov For example, a study on amide bond synthesis demonstrated that a random forest algorithm could reliably predict reaction conversion rates even with a small dataset, showcasing the potential of ML in this area. pku.edu.cn Such approaches could significantly accelerate the discovery of new derivatives of this compound.

The development of predictive models for reaction performance in amide bond formation highlights the importance of high-quality data. aiche.org By utilizing sensors to generate extensive data from organic reactions, more accurate predictions of synthetic product formation can be achieved. chemai.io This data-driven approach can be applied to optimize the synthesis and subsequent transformations of this compound.

Table 1: Potential Applications of AI/ML in the Chemistry of this compound

Application Area Description Potential Impact
Reaction Outcome Prediction Predict the yield and selectivity of novel reactions involving this compound. Accelerated discovery of new derivatives and reaction pathways.
Condition Optimization Identify optimal catalysts, solvents, temperatures, and reaction times for known and new transformations. beilstein-journals.orgnih.gov Increased efficiency, reduced waste, and lower costs in synthesis.
Retrosynthesis Planning Propose novel and efficient synthetic routes to complex molecules starting from this compound. engineering.org.cn Innovation in synthetic strategy and access to new chemical space.

| Mechanism Elucidation | Analyze reaction data to provide insights into the underlying mechanisms of novel transformations. | Deeper fundamental understanding of the compound's reactivity. |

Exploration of Bio-inspired Synthetic Approaches

Nature provides a vast blueprint for efficient and selective chemical transformations. Bio-inspired synthetic approaches, particularly the use of enzymes (biocatalysis), offer a green and powerful alternative to traditional chemical methods. For this compound, biocatalysis could enable highly selective modifications that are difficult to achieve with conventional reagents.

For instance, the functionalization of the aromatic ring could be achieved using engineered enzymes. Directed evolution of heme proteins like cytochrome P450 has led to "carbene and nitrene transferase" enzymes capable of catalyzing highly selective C-H functionalization reactions. nih.govdigitellinc.com Such enzymes could potentially be evolved to hydroxylate or amidate the aromatic ring of this compound at specific positions with high enantioselectivity. A biocatalytic, intermolecular benzylic C-H amidation reaction has been reported to convert feedstock aromatic compounds to chiral amides with excellent enantioselectivity. nih.gov

Furthermore, enzymatic carboxylation of hydroxyaromatic compounds using CO2 as a substrate is another area of interest. mdpi.com While this compound is not a phenol, this technology points towards the potential of developing enzymes that can carboxylate activated C-H bonds in other aromatic systems. The use of microbial oxidation, for example by Pseudomonas putida, to produce arene cis-diols from aromatic compounds is another bio-inspired strategy that could lead to novel, highly functionalized derivatives. elsevierpure.com

Development of Advanced Catalytic Systems for Specific Transformations

The development of novel catalysts is crucial for unlocking new reactivity for this compound. Future research will likely focus on creating highly selective and efficient catalysts for transformations at the ester, amide, and aromatic functionalities.

For direct amidation reactions, which are fundamental to the synthesis of analogs, various catalytic systems are being explored to replace stoichiometric activating agents. catalyticamidation.info Boron-derived catalysts, including boronic acids and borate esters, have emerged as efficient promoters for the formation of amides under mild conditions. chemrxiv.org Other metal-catalyzed systems involving palladium, nickel, copper, and manganese are also being investigated for the amidation of esters. mdpi.com For example, a heterogeneous Nb2O5 catalyst has shown high activity in the amidation of methyl benzoate (B1203000) with various amines. researchgate.net

Phase-transfer catalysis is another area with potential for the selective alkylation of the amide nitrogen in derivatives of this compound, as demonstrated in the synthesis of intermediates for the drug lacosamide. google.com The development of catalysts that can selectively cleave the tert-butyl ester group under mild conditions, without affecting the amide, is also a significant goal.

Table 2: Selected Advanced Catalytic Systems for Amide and Ester Transformations

Catalyst Type Transformation Potential Application for this compound
Boronic Acids/Borate Esters Direct amidation of carboxylic acids. chemrxiv.org Synthesis of derivatives from the corresponding carboxylic acid.
Niobium(V) Oxide (Nb2O5) Direct amidation of esters. researchgate.net Synthesis of amide analogs via transamidation.
Nickel/NHC Complexes Amidation of methyl esters. mdpi.com Modification of the ester functionality.

| Phase-Transfer Catalysts | Alkylation reactions. google.com | N-alkylation of the carbamoyl group. |

Expansion into Emerging Fields of Chemical Research (e.g., photoredox catalysis, electrosynthesis)

Emerging fields in synthetic chemistry, such as photoredox catalysis and electrosynthesis, offer powerful new tools for the functionalization of molecules like this compound under mild conditions.

Visible-light photoredox catalysis enables the generation of highly reactive radical intermediates that can participate in a variety of transformations. nih.gov This technology could be applied to the C-H functionalization of the aromatic ring of this compound. For example, photoredox-catalyzed carboxylation of arenes with CO2 has been demonstrated, which could be a potential route to introduce an additional carboxylic acid group onto the molecule. digitellinc.comchemrxiv.orgresearchgate.net Furthermore, dicarboxylation of arenes with two molecules of CO2 has also been achieved via visible-light photoredox catalysis. researchgate.net

Electrosynthesis, which uses electricity to drive chemical reactions, is an inherently green technology that avoids the need for stoichiometric chemical oxidants or reductants. rsc.orgresearchgate.net Anodic oxidation can be used for the synthesis of amides from alcohols and ammonia, a strategy that could be adapted for the synthesis of this compound derivatives. chinesechemsoc.orgresearchgate.net The electrochemical synthesis of amides is a rapidly growing field with the potential to provide more sustainable routes to this important functional group. rsc.org These methods could be employed for both the synthesis of the parent molecule and for its subsequent derivatization, opening up new avenues for the exploration of its chemical space.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for tert-butyl 3-carbamoylbenzoate?

  • Methodological Answer : The synthesis typically involves coupling 3-carbamoylbenzoic acid with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF. Protecting group strategies, such as using Boc (tert-butoxycarbonyl) groups, are critical to prevent undesired side reactions. Analogous protocols for tert-butyl carbamates involve stepwise Boc protection of amines, followed by purification via column chromatography or recrystallization . Reaction progress should be monitored using TLC or HPLC to ensure complete conversion.

Q. Which analytical techniques are optimal for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR can confirm the tert-butyl group (singlet at ~1.4 ppm for the nine equivalent protons) and aromatic protons in the benzoate ring. ¹³C NMR identifies the carbamate carbonyl (~155 ppm) and ester carbonyl (~165 ppm).
  • Infrared Spectroscopy (IR) : Key stretches include the carbamate C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with precision (<5 ppm error).
    Dynamic low-temperature NMR, as applied to tert-butyl-containing triazinanes, can resolve conformational isomerism in solution .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of this compound during storage and reactions?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may accelerate hydrolysis under acidic/basic conditions. Non-polar solvents (e.g., hexane) enhance stability but reduce solubility.
  • Temperature : Accelerated degradation studies (e.g., 40–60°C) under varying pH (1–13) can model stability. For example, tert-butyl hydroperoxide decomposes rapidly in acidic aqueous media, requiring strict temperature control .
  • Experimental Design : Use HPLC to monitor degradation products (e.g., 3-carbamoylbenzoic acid) and calculate half-lives.

Q. What experimental approaches can reconcile contradictory reports on this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Contradictions often arise from differing reaction conditions. Systematic studies should:

  • Compare nucleophiles (e.g., amines vs. thiols) in solvents of varying polarity (e.g., acetonitrile vs. toluene).
  • Use kinetic profiling (e.g., in situ IR or NMR) to track reaction progress.
  • Apply computational modeling (e.g., DFT calculations) to predict transition states, as demonstrated for tert-butyl group conformers .
    For example, steric hindrance from the tert-butyl group may suppress reactivity in bulky nucleophiles, requiring catalytic activation (e.g., Lewis acids).

Q. How can researchers optimize the regioselective functionalization of this compound in multi-step syntheses?

  • Methodological Answer :

  • Computational Guidance : Fukui function analysis identifies electron-rich regions for electrophilic attacks.
  • Protection Strategies : Temporarily protect the carbamoyl group (e.g., silylation) to direct functionalization to the benzoate ring.
  • Catalysis : Use Pd-mediated cross-coupling for C-H activation, as seen in tert-butyl-protected intermediates .

Key Considerations for Experimental Design

  • Safety Protocols : Follow guidelines for handling tert-butyl derivatives, including explosion-proof equipment (for peroxides) and PPE (gloves, goggles) .
  • Contradiction Analysis : Replicate disputed studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.